Maytansin
Übersicht
Beschreibung
Maytansine is a potent cytotoxic agent that belongs to the ansamycin family of macrolides. It was originally isolated from the Ethiopian shrub Maytenus serrata. Maytansine exhibits strong antimitotic activity by inhibiting microtubule assembly, making it a powerful agent against rapidly proliferating cancer cells .
Wissenschaftliche Forschungsanwendungen
Maytansine has a wide range of scientific research applications:
Chemistry: Maytansine and its derivatives are used as tools to study microtubule dynamics and cell division.
Biology: Researchers use maytansine to investigate the mechanisms of cell cycle regulation and apoptosis.
Medicine: Maytansine is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Maytansine derivatives are used in the pharmaceutical industry to develop new anticancer drugs.
Wirkmechanismus
Target of Action
Maytansine primarily targets microtubules , which are essential components of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .
Mode of Action
Maytansine exerts its cytotoxic effects by binding to tubulin at the rhizoxin binding site , which is located on the microtubules . This binding inhibits the assembly of microtubules, thereby disrupting microtubule dynamics . This disruption leads to the arrest of mitosis (cell division), causing cell death .
Biochemical Pathways
The primary biochemical pathway affected by maytansine is the microtubule assembly pathway . By binding to tubulin, maytansine prevents the polymerization of tubulin into microtubules . This action disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) .
Pharmacokinetics
Derivatives of maytansine, known asmaytansinoids , have been developed and conjugated to monoclonal antibodies to improve its pharmacokinetic properties . These antibody-maytansinoid conjugates selectively bind to antigens expressed on the surface of cancer cells, improving the bioavailability of the drug and reducing side effects .
Result of Action
The binding of maytansine to tubulin leads to the suppression of microtubule dynamics, causing mitotic arrest . This arrest of the cell cycle results in the death of rapidly proliferating cells, such as cancer cells . Therefore, maytansine and its derivatives have potent anti-tumor activity .
Action Environment
The action of maytansine can be influenced by various environmental factors. For instance, the effectiveness of antibody-maytansinoid conjugates can be affected by the expression level of the target antigen on the cancer cells . Furthermore, the tumor microenvironment, including factors such as pH and the presence of various enzymes, can also influence the stability and efficacy of maytansine and its derivatives .
Biochemische Analyse
Biochemical Properties
Maytansine plays a crucial role in biochemical reactions by inhibiting the polymerization of tubulin, a protein that is essential for microtubule formation. This inhibition occurs through the binding of maytansine to the rhizoxin binding site on tubulin . The interaction between maytansine and tubulin disrupts the dynamic instability of microtubules, leading to mitotic arrest and cell death . Additionally, maytansine interacts with various enzymes and proteins, including those involved in the metabolism of its derivatives, such as S-methyl-DM1 and S-methyl-DM4 .
Cellular Effects
Maytansine exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest by binding to tubulin and preventing microtubule assembly . This action leads to the suppression of microtubule dynamics, which is critical for cell division. As a result, maytansine effectively kills tumor cells at sub-nanomolar concentrations . Furthermore, maytansine influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the microtubule network .
Molecular Mechanism
The molecular mechanism of maytansine involves its binding to tubulin at the rhizoxin binding site, which inhibits the assembly of microtubules . This binding disrupts the dynamic instability of microtubules, leading to mitotic arrest and cell death . Maytansine and its derivatives, such as S-methyl-DM1 and S-methyl-DM4, exhibit strong binding to microtubules, further enhancing their cytotoxic effects . Additionally, maytansine induces the formation of tubulin aggregates at higher concentrations, contributing to its potent antimitotic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of maytansine change over time. Maytansine and its derivatives, such as S-methyl-DM1 and S-methyl-DM4, exhibit concentration-dependent inhibition of tubulin assembly . Over time, these compounds suppress microtubule dynamics more effectively than maytansine alone . The stability and degradation of maytansine and its derivatives are critical factors in their long-term effects on cellular function . Studies have shown that maytansine derivatives maintain their cytotoxic activity over extended periods, making them promising candidates for cancer therapy .
Dosage Effects in Animal Models
The effects of maytansine vary with different dosages in animal models. In a mouse xenograft model of colorectal cancer, maytansine conjugates demonstrated significant anti-tumor activity at doses ranging from 10 to 50 mg/kg . Higher doses resulted in a more pronounced reduction in tumor volume and prolonged survival without obvious signs of toxicity . These findings highlight the importance of dosage optimization in maximizing the therapeutic potential of maytansine while minimizing adverse effects.
Metabolic Pathways
Maytansine is involved in several metabolic pathways, including those related to its derivatives, such as S-methyl-DM1 and S-methyl-DM4 . These derivatives are metabolized within cells, leading to the formation of active metabolites that contribute to the cytotoxic effects of maytansine . The metabolic pathways of maytansine involve interactions with enzymes and cofactors that facilitate its conversion into active forms . Additionally, maytansine’s metabolism affects metabolic flux and metabolite levels within cells .
Transport and Distribution
Maytansine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Maytansine’s distribution is influenced by its binding to microtubules, which affects its accumulation within cells . The transport and distribution of maytansine are critical factors in determining its cytotoxic effects and therapeutic potential .
Subcellular Localization
Maytansine exhibits specific subcellular localization, which is essential for its activity and function. It primarily localizes to microtubules, where it exerts its inhibitory effects on tubulin polymerization . The subcellular localization of maytansine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of maytansine is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maytansine can be synthesized through a series of complex organic reactions. One common method involves the use of organometallic reagents to produce maytansinol, which is then further modified to yield maytansine . The process typically involves multiple steps, including oxidation and acylation reactions, under carefully controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of maytansine often involves the fermentation of microorganisms such as Actinosynnema pretiosum, which naturally produce maytansinoids. The fermentation broth is then subjected to extraction and purification processes to isolate maytansine .
Analyse Chemischer Reaktionen
Types of Reactions
Maytansine undergoes various chemical reactions, including:
Oxidation: Maytansine can be oxidized to form maytansinol derivatives.
Reduction: Reduction reactions can modify the functional groups on the maytansine molecule.
Substitution: Substitution reactions can introduce different functional groups to the maytansine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include various maytansinol derivatives and other modified maytansinoids, which can have different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ansamitocin: Another ansamycin macrolide with similar antimitotic properties.
Mertansine (DM1): A derivative of maytansine used in ADCs for targeted cancer therapy.
Ravtansine (DM4): Another maytansinoid derivative used in ADCs.
Uniqueness
Maytansine is unique due to its potent cytotoxicity and ability to inhibit microtubule assembly at subnanomolar concentrations. Its derivatives, such as mertansine and ravtansine, have been successfully used in ADCs, highlighting its versatility and effectiveness in targeted cancer therapy.
Eigenschaften
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[acetyl(methyl)amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWGQKGSOKKOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46ClN3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865793 | |
Record name | 11‐ChloroC‐21‐hydroxy‐12,20‐dimethoxy‐2,5,9,16‐ tetramethyl‐8,23‐dioxo‐4,24‐dioxa‐9,22‐ diazatetracyclo[19.3.1.110,14.03,5]hexacosa‐ 10,12,14(26),16,18‐pentaen‐6‐yl 2‐(N‐ methylacetamido)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35846-53-8 | |
Record name | Maitansine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.